

Fostamatinib-d9 supplier and certificate of analysis

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Compound of Interest

Compound Name: Fostamatinib-d9

Cat. No.: B15145345

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Fostamatinib-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **Fostamatinib-d9**, a deuterated analog of Fostamatinib. This guide is intended for researchers, scientists, and drug development professionals, offering details on sourcing, analysis, and the biological context of this compound.

Fostamatinib-d9 Supplier

Fostamatinib-d9, often available under the synonym Tamatinib D9, is a specialized research chemical. A known supplier for this compound is:

- Simson Pharma Limited: This supplier lists the product as "Tamatinib D9". They indicate that every compound is accompanied by a Certificate of Analysis (CoA), which can be accessed by providing a batch number.

Product Details from Supplier:

| Parameter | Information |
|-------------------|---|
| Product Name | Tamatinib D9 |
| CAS Number | 1260832-48-1 |
| Molecular Formula | C ₂₂ H ₁₄ D ₉ FN ₆ O ₅ |
| Molecular Weight | 479.52 g/mol |
| Synonyms | 6-((5-fluoro-2-((3,4,5-tris(methoxy-d3)phenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one |

Certificate of Analysis (Representative Example)

A Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a chemical compound. While a specific batch CoA must be obtained from the supplier, the following table represents the typical data found on a CoA for a deuterated analytical standard like **Fostamatinib-d9**.

| Test | Specification | Result | Method |
|--------------------------------|--------------------------|----------|--------------------|
| Appearance | White to Off-White Solid | Conforms | Visual |
| Identity (¹ H-NMR) | Conforms to Structure | Conforms | ¹ H-NMR |
| Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC |
| Mass Spectrum | Conforms to Structure | Conforms | ESI-MS |
| Deuterium Incorporation | ≥ 99% | 99.7% | Mass Spectrometry |
| Residual Solvents | To be reported | <0.1% | GC-HS |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% | KF Titration |

Experimental Protocols: UPLC-MS/MS for Quantification

The following is a detailed methodology for the quantification of Tamatinib (the active metabolite of Fostamatinib and structurally analogous to **Fostamatinib-d9**) in a biological matrix, adapted from a published eco-friendly UPLC-MS/MS method.^{[3][4]} This protocol is highly relevant for the analysis of **Fostamatinib-d9** in research settings.

3.1. Sample Preparation (Liquid-Liquid Extraction)^[3]

- To 100 µL of the plasma sample, add 10 µL of the internal standard (IS) solution (e.g., Ibrutinib at 10 µg/mL).
- Add 50 µL of acetonitrile and vortex for 30 seconds.
- Add 1 mL of tert-butyl methyl ether (MTBE) and vortex for 1 minute.
- Centrifuge the samples at 4500 x g for 10 minutes at 8 °C.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a vacuum concentrator at 40 °C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

3.2. UPLC-MS/MS Conditions^{[3][4]}

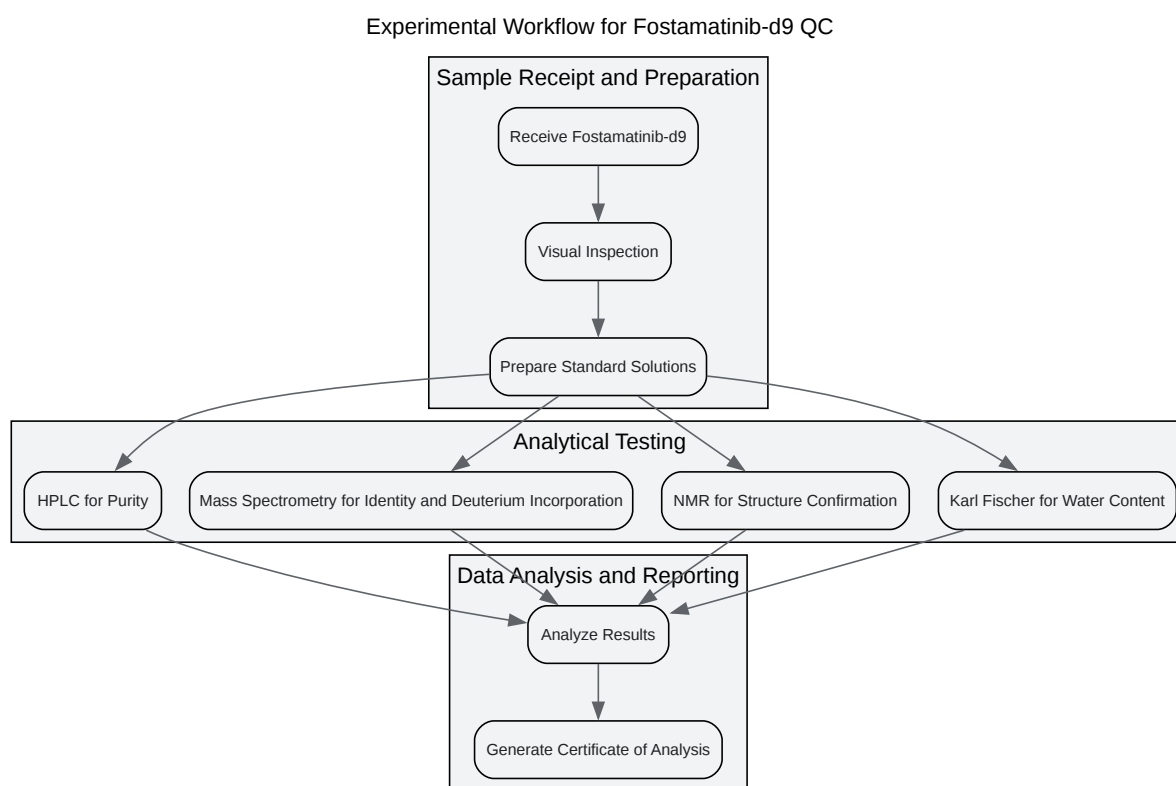
- UPLC System: Waters Acquity H-Class UPLC® or equivalent.
- Column: Acquity™ CSH C18 (2.1 mm × 100 mm, 1.7 µm).
- Mobile Phase: 10 mM ammonium acetate and acetonitrile (10:90, v/v).
- Flow Rate: 0.25 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

- Ionization Mode: Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Tamatinib: m/z 471.1 > 122.0[4]
 - Internal Standard (Ibrutinib): m/z 441.1 > 84.0[4]

Visualizations

4.1. Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of a **Fostamatinib-d9** analytical standard.



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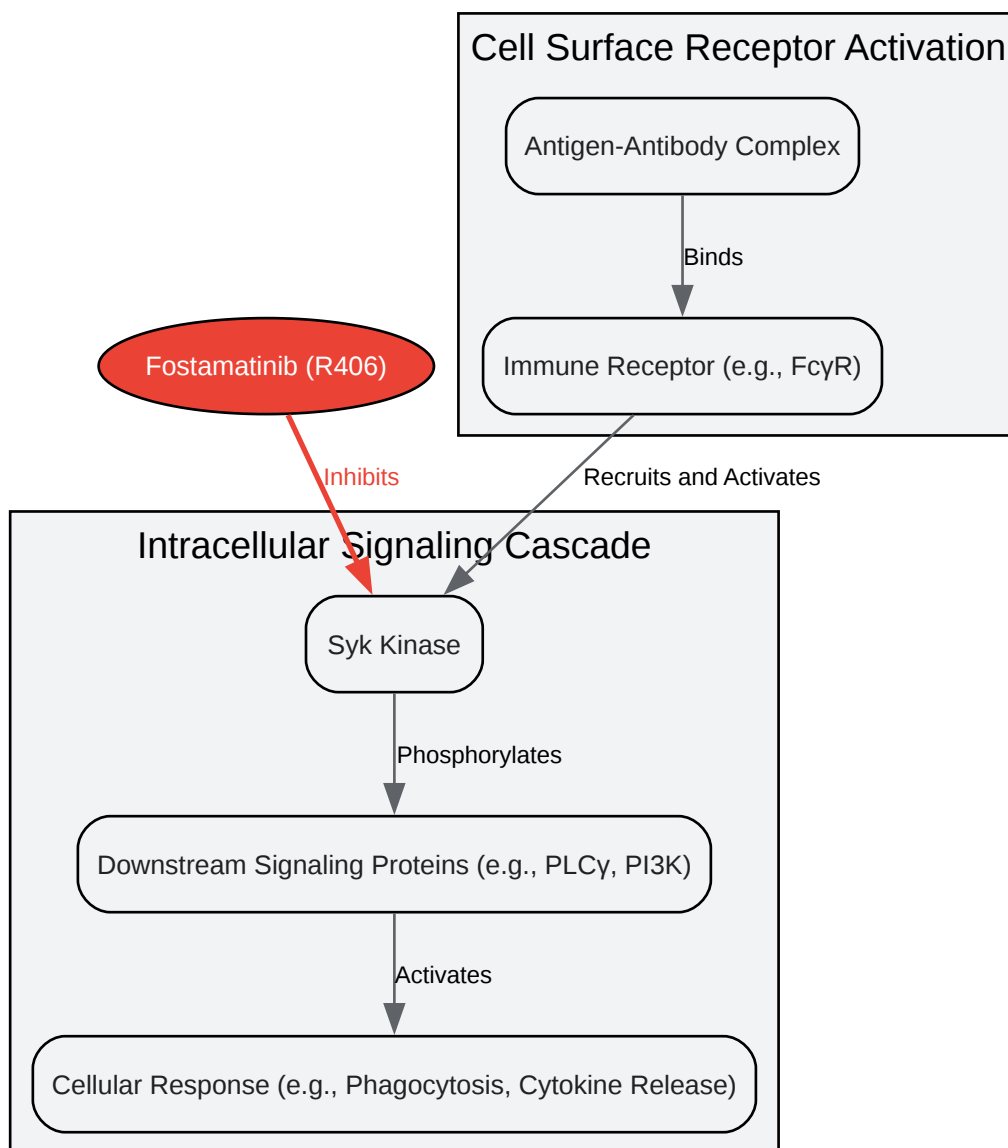
Caption: Workflow for **Fostamatinib-d9** Quality Control.

4.2. Fostamatinib Signaling Pathway

Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406. R406 is an inhibitor of Spleen Tyrosine Kinase (Syk), a key component in the signaling pathways of

various immune cells.[1][2] The diagram below illustrates the inhibitory action of Fostamatinib's active metabolite on the Syk signaling pathway.

Fostamatinib (R406) Inhibition of Syk Signaling



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Caption: Inhibition of Syk Signaling by Fostamatinib.

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References

- 1. Syk inhibition with fostamatinib leads to transitional B lymphocyte depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
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